![molecular formula C8H13N B1526019 2-(1-Methylcyclopentyl)acetonitrile CAS No. 1803591-13-0](/img/structure/B1526019.png)
2-(1-Methylcyclopentyl)acetonitrile
Overview
Description
2-(1-Methylcyclopentyl)acetonitrile is a chemical compound with the molecular formula C8H13N . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 2-(1-Methylcyclopentyl)acetonitrile consists of a cyclopentyl ring with a methyl group and an acetonitrile group attached . The InChI code for this compound is 1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Methylcyclopentyl)acetonitrile are not detailed in the sources retrieved, acetonitrile, a related compound, is known to be used as a building block in organic synthesis .Physical And Chemical Properties Analysis
2-(1-Methylcyclopentyl)acetonitrile is a liquid at room temperature . It has a molecular weight of 123.2 . More specific physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Organic Synthesis Intermediate
2-(1-Methylcyclopentyl)acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of more complex organic compounds, particularly in the synthesis of nitrogen-containing molecules .
Solvent Properties
Due to its chemical properties, this compound can act as a solvent in various organic reactions. Its ability to dissolve both organic and inorganic substances makes it valuable in facilitating chemical reactions .
Electrochemical Conversions
The compound’s good conductivity and environmentally friendly features make it suitable for electrochemical conversions. It’s used to afford nitrogen-containing or nitrile-containing compounds in a more sustainable manner .
Cyanomethylation Reactions
It plays a role in cyanomethylation reactions, which are crucial for introducing the cyano group into organic molecules, thereby altering their chemical behavior and applications .
Synthon in Organic Reactions
As a synthon, 2-(1-Methylcyclopentyl)acetonitrile is used to generate radicals or nucleophiles that are essential in various organic reactions, including the creation of heterocyclic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound could be used to develop new drugs, especially those with a cyclopentyl ring, which is a common motif in medicinal chemistry .
Material Science
The compound’s unique structure may be explored in material science for the development of new materials with specific properties like increased durability or conductivity .
Analytical Chemistry
In analytical chemistry, 2-(1-Methylcyclopentyl)acetonitrile might be used as a standard or reagent in chromatographic methods to identify or quantify substances .
Safety and Hazards
properties
IUPAC Name |
2-(1-methylcyclopentyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKTWSXMVCKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylcyclopentyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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